
プランタノシドD
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
プランタノシドDは、オオバコ属植物(Plantago asiaticaなど)やチリタ属植物(Chirita longgangensis var. hongyaoなど)から単離されたフェニルプロパノイド配糖体です。 この化合物は、神経変性疾患や心臓血管疾患の治療における潜在的な治療効果により、注目を集めています。 .
2. 製法
合成経路と反応条件: this compoundは、通常、化学合成ではなく天然源から単離されます。抽出プロセスには、メタノールやアセトニトリルなどの溶媒を使用してタンパク質やその他の不純物を沈殿させることが含まれます。 その後、逆相高速液体クロマトグラフィー(HPLC)などのクロマトグラフィー技術を用いて精製されます。 .
工業生産方法: this compoundの工業生産には、植物材料からの大規模な抽出が伴います。乾燥させた植物を微粉末にして、溶媒抽出を行います。 次に、抽出物を濃縮し、工業規模のクロマトグラフィー法を用いて精製し、純粋なthis compoundを得ます。 .
科学的研究の応用
プランタノシドDは、次のような幅広い科学研究に応用されています。
化学: クロマトグラフィー法の開発において、分析化学における基準化合物として使用されます。
生物学: 脳内グルタミン酸放出の阻害における役割など、細胞プロセスに対する効果が研究されています。.
作用機序
プランタノシドDは、さまざまな分子標的や経路を調節することにより、その効果を発揮します。脳内グルタミン酸放出を、電位依存性カルシウムチャネルを遮断することにより阻害します。 この作用は、プロテインキナーゼCの阻害とシナプス小胞ダイナミクスの調節に関連しています。 . さらに、this compoundは、IκBキナーゼβの活性を阻害することが示されており、これにより炎症が軽減され、心臓保護効果が得られます。 .
生化学分析
Biochemical Properties
Plantainoside D plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions is primarily through the inhibition of evoked glutamate release from synaptosomes, primarily by reducing the influx of Ca2+ through N-type Ca2+ channels .
Cellular Effects
Plantainoside D has profound effects on various types of cells and cellular processes. It influences cell function by suppressing the generation of reactive oxygen species (ROS) and the activation of nuclear factor-κB kinase . This impacts cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The mechanism of action of Plantainoside D is complex. It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It mediates the inhibition of evoked glutamate release from synaptosomes primarily by reducing the influx of Ca2+ through N-type Ca2+ channels .
準備方法
Synthetic Routes and Reaction Conditions: Plantainoside D is typically isolated from natural sources rather than synthesized chemically. The extraction process involves the use of solvents such as methanol and acetonitrile to precipitate proteins and other impurities. The compound is then purified using chromatographic techniques, including reverse-phase high-performance liquid chromatography (HPLC) .
Industrial Production Methods: Industrial production of Plantainoside D involves large-scale extraction from plant materials. The dried plants are ground into a fine powder and subjected to solvent extraction. The extract is then concentrated and purified using industrial-scale chromatographic methods to obtain Plantainoside D in its pure form .
化学反応の分析
反応の種類: プランタノシドDは、次のようなさまざまな化学反応を起こします。
酸化: この反応は、酸素の付加または水素の除去を含む反応で、酸化誘導体の生成につながります。
還元: この反応は、水素の付加または酸素の除去を含む反応で、化合物の還元形の生成につながります。
置換: この反応は、ある官能基を別の官能基と置き換える反応で、置換誘導体の生成につながります。
一般的な試薬と条件:
酸化: 一般的な酸化剤には、過マンガン酸カリウムと過酸化水素があります。
還元: 一般的な還元剤には、水素化ホウ素ナトリウムと水素化リチウムアルミニウムがあります。
置換: 一般的な試薬には、ハロゲンとアルキル化剤があります。
生成される主な生成物: これらの反応によって生成される主な生成物には、それぞれ独自の化学的および生物学的特性を持つ、this compoundのさまざまな酸化誘導体、還元誘導体、および置換誘導体が含まれます。 .
類似化合物との比較
プランタノシドDは、次のような他のフェニルプロパノイド配糖体と類似しています。
イカリイン: 神経保護および心臓保護特性で知られています。
サルビノール酸B: 抗炎症および抗酸化効果で知られています。
独自性: this compoundは、神経保護と心臓保護の両方の役割を果たすという点で際立っています。 グルタミン酸放出とIκBキナーゼβ活性の両方を阻害する能力により、神経変性疾患と心臓血管疾患の治療のための有望な候補となっています。 .
類似化合物のリスト:
- イカリイン
- サルビノール酸B
- ゲニステイン
This compoundは、その独自の特性と潜在的な治療応用により、さまざまな科学研究分野で注目を集めている化合物です。
特性
IUPAC Name |
[(2R,3R,4S,5R,6R)-6-[2-(3,4-dihydroxyphenyl)ethoxy]-3,5-dihydroxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]methyl (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H36O16/c30-11-19-22(36)24(38)25(39)29(43-19)45-27-23(37)20(12-42-21(35)6-3-13-1-4-15(31)17(33)9-13)44-28(26(27)40)41-8-7-14-2-5-16(32)18(34)10-14/h1-6,9-10,19-20,22-34,36-40H,7-8,11-12H2/b6-3+/t19-,20-,22-,23-,24+,25-,26-,27+,28-,29+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBZYUWGJNYOKHT-ZKDZFUIGSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CCOC2C(C(C(C(O2)COC(=O)C=CC3=CC(=C(C=C3)O)O)O)OC4C(C(C(C(O4)CO)O)O)O)O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1CCO[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)COC(=O)/C=C/C3=CC(=C(C=C3)O)O)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H36O16 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
640.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
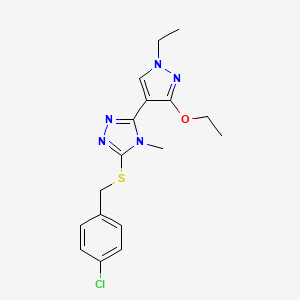
![2-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-5-(trifluoromethyl)pyridine](/img/structure/B2506404.png)
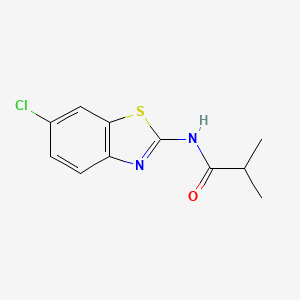
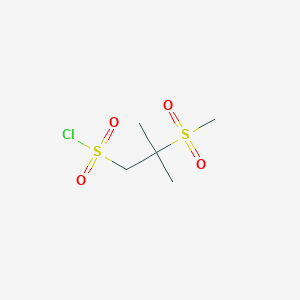
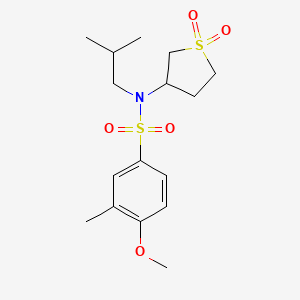
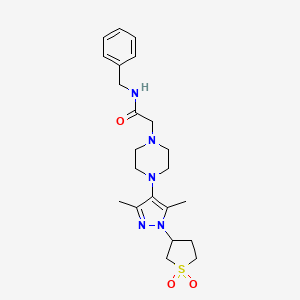
![N-(2-{4-[methyl(propan-2-yl)amino]piperidin-1-yl}ethyl)but-2-ynamide](/img/structure/B2506417.png)
![N-(4-ethylphenyl)-2-(3'-(4-fluorophenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)acetamide](/img/structure/B2506418.png)
![3-(3,4-dichlorophenyl)-3-hydroxy-1-phenyl-3,5,6,7,8,9-hexahydro-2H-imidazo[1,2-a]azepin-1-ium bromide](/img/structure/B2506419.png)
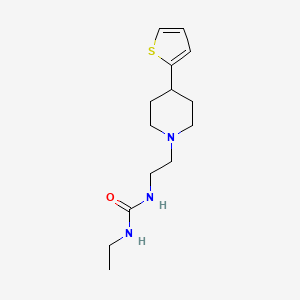
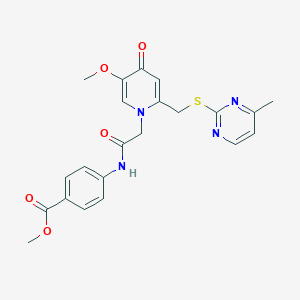
![3-(2-Bromo-ethyl)-benzo[d]isoxazole](/img/structure/B2506422.png)
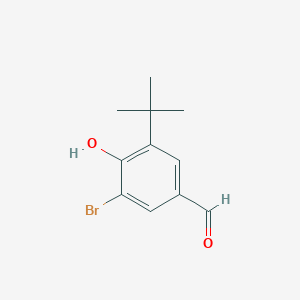
![4-chloro-N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide](/img/structure/B2506424.png)
